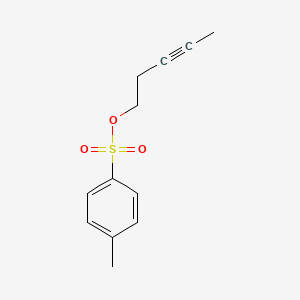

Pent-3-yn-1-yl 4-methylbenzenesulfonate

Description

Properties

CAS No. |

3329-88-2 |

|---|---|

Molecular Formula |

C12H14O3S |

Molecular Weight |

238.3 g/mol |

IUPAC Name |

pent-3-ynyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C12H14O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-2H3 |

InChI Key |

KGKGDQZZMDWCRD-UHFFFAOYSA-N |

SMILES |

CC#CCCOS(=O)(=O)C1=CC=C(C=C1)C |

Canonical SMILES |

CC#CCCOS(=O)(=O)C1=CC=C(C=C1)C |

Other CAS No. |

3329-88-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares Pent-3-yn-1-yl 4-methylbenzenesulfonate with structurally related sulfonate esters, focusing on synthesis, molecular features, and applications.

Structural Isomers: Alkyne Position

Synthesis : Both isomers are synthesized via tosylation of their respective alcohols. Pent-4-yn-1-yl 4-methylbenzenesulfonate achieves a 95% yield under mild conditions (DCM, triethylamine) , suggesting similar efficiency for the C3 isomer.

Sulfonate Group Variations

Reactivity : Tosylates (e.g., this compound) are superior leaving groups compared to mesylates (methanesulfonates) due to the electron-withdrawing tolyl group, facilitating nucleophilic substitutions .

Chain Length and Substituents

Key Trends :

- Alkyne vs. Branched Alkyl : Alkyne-containing sulfonates (e.g., Pent-3-yn-1-yl) are prioritized for bioorthogonal reactions, while branched analogs (e.g., isopropyl) serve as alkylating agents .

- Chain Length : Longer chains (C5) improve solubility in organic solvents compared to shorter analogs (C3–C4) .

Hydrogen Bonding and Crystallinity

Compounds like 2-aminoanilinium 4-methylbenzenesulfonate (a sulfonate salt) exhibit extensive hydrogen bonding between the sulfonate group and ammonium cations, leading to high crystallinity . In contrast, sulfonate esters (e.g., this compound) lack such interactions, resulting in lower melting points and oily consistency .

Preparation Methods

Classical Tosylation of Pent-3-yn-1-ol

The most common and straightforward method to prepare this compound involves the reaction of pent-3-yn-1-ol with tosyl chloride in an aprotic solvent such as dichloromethane (DCM), under nitrogen atmosphere and at low temperature (0 °C), followed by gradual warming to room temperature.

- Pent-3-yn-1-ol (59.4 mmol) is dissolved in dry DCM (120 mL) in an oven-dried flask under N2.

- The solution is cooled to 0 °C in an ice bath.

- Tosyl chloride (63.0 mmol) is added in one portion.

- The reaction mixture is purged with nitrogen and allowed to slowly warm to room temperature.

- The reaction proceeds for approximately 12 hours.

- The mixture is quenched with water and extracted with DCM (3 × 50 mL).

- Combined organic layers are dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography using 9:1 hexanes:ethyl acetate as eluent.

- The product is isolated as a clear oil with a high yield (~93%).

$$

\text{Pent-3-yn-1-ol} + \text{p-Toluenesulfonyl chloride} \xrightarrow[\text{DCM, 0 °C to RT}]{\text{N}_2} \text{this compound}

$$

- The reaction is typically performed under inert atmosphere to avoid moisture interference.

- Low temperature control during tosyl chloride addition minimizes side reactions.

- Workup involves aqueous quenching and organic extraction.

- Purification by column chromatography ensures product purity.

Related Preparation of Alkyl Tosylates by Literature Analogues

Other alkyl tosylates structurally similar to this compound have been prepared via analogous tosylation of the corresponding alcohols using tosyl chloride and pyridine or triethylamine as base in DCM or other aprotic solvents. These procedures reinforce the generality and reliability of the tosylation approach for synthesizing sulfonate esters.

Analytical Data and Yields from Reported Syntheses

This high yield and straightforward procedure make the tosylation of pent-3-yn-1-ol the method of choice for preparing this compound.

Q & A

Q. What are the optimal synthetic routes for preparing Pent-3-yn-1-yl 4-methylbenzenesulfonate?

Methodological Answer: The compound is typically synthesized via tosylation of pent-3-yn-1-ol using 4-methylbenzenesulfonyl chloride (TsCl) in anhydrous dichloromethane or THF. A base such as triethylamine or pyridine is added to neutralize HCl generated during the reaction. After stirring at 0–5°C for 2–4 hours, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (70–85%) requires strict anhydrous conditions and stoichiometric control of TsCl. Characterization by H NMR (δ 2.45 ppm for Ts methyl group) and HPLC (see Assay methods below) confirms purity .

Q. How can researchers ensure high purity of the compound post-synthesis?

Methodological Answer: Post-synthesis purification involves silica gel chromatography with a hexane:ethyl acetate (8:2 to 7:3) eluent. For trace impurity removal, preparative HPLC using a C18 column and a mobile phase of methanol:sodium acetate buffer (pH 4.6, 65:35 v/v) is recommended. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) ensure reproducibility .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the alkyne (δ 1.8–2.1 ppm for propargyl protons) and tosyl groups.

- HPLC : Using a methanol-buffer (65:35) mobile phase with UV detection at 254 nm for quantifying purity (>98%) .

- FT-IR : Peaks at 2110 cm (C≡C stretch) and 1360 cm (S=O symmetric stretch) .

Q. How should the compound be stored to maintain stability?

Methodological Answer: Store under inert atmosphere (argon) at –20°C in amber vials to prevent moisture absorption and UV-induced degradation. Periodic NMR checks (every 3 months) monitor for alkyne isomerization or sulfonate hydrolysis. Avoid exposure to strong bases or oxidizing agents .

Advanced Research Questions

Q. How can selectivity be controlled during hydrogenation of the alkyne group?

Methodological Answer: Partial hydrogenation to cis-alkenes requires Lindlar catalyst (Pd/CaCO with quinoline poison) under H at 1 atm. For anti-Markovnikov addition, employ Pd nanoparticles in continuous-flow reactors with ligand modifiers (e.g., PVP) to regulate accessibility and reduce over-reduction to alkanes . Kinetic studies (e.g., gas uptake monitoring) optimize reaction time and catalyst loading.

Q. What mechanistic insights explain the sulfonate group’s reactivity in nucleophilic substitutions?

Methodological Answer: The tosyl group acts as a superior leaving group due to resonance stabilization of the sulfonate anion. Kinetic isotope effect (KIE) studies and DFT calculations reveal that SN mechanisms dominate in polar aprotic solvents (e.g., DMF), while protic solvents favor solvolysis. Isotopic labeling (O in TsO) tracks oxygen transfer in hydrolysis pathways .

Q. How can propargyl-allenyl isomerization be minimized during synthetic steps?

Methodological Answer: Isomerization is temperature-dependent. Conduct reactions below 30°C and avoid prolonged heating. Add radical inhibitors (e.g., BHT) to suppress acid-catalyzed rearrangements. Monitor via H NMR: allenyl protons appear as a triplet (δ 5.2–5.5 ppm), while propargyl protons are a singlet .

Q. What role do surface interactions play in the compound’s decomposition?

Methodological Answer: Indoor surfaces (e.g., glass, stainless steel) catalyze degradation via adsorbed moisture or oxidants. Use microspectroscopic techniques (ToF-SIMS, AFM-IR) to analyze surface residues. Storage in PTFE-coated containers reduces interfacial reactivity compared to glass .

Q. How can reaction conditions be optimized to reduce byproducts like sulfonic acid derivatives?

Methodological Answer: Byproducts arise from hydrolysis under acidic/basic conditions. Use buffered systems (pH 4–6) during synthesis. For example, sodium acetate buffer (pH 4.6) stabilizes the sulfonate ester while minimizing hydrolysis. Real-time monitoring via inline IR spectroscopy detects early byproduct formation .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in Sonogashira or Suzuki couplings. Focus on charge distribution at the alkyne carbon and sulfonate oxygen. Molecular dynamics (MD) simulations assess solvent effects on reaction barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.